5-Chloro-2-(oxiran-2-yl)pyridine

Reactivity Electrophilicity Nucleophilic Substitution

Researchers requiring regioselective functionalization of pyridine scaffolds face supply inconsistencies with non-chlorinated analogs, which exhibit different reactivity and biological profiles. 5-Chloro-2-(oxiran-2-yl)pyridine solves this with orthogonal C5-Cl and C2-epoxide handles for unambiguous sequential derivatization without protecting groups. • Enables rapid SAR expansion via SNAr and epoxide ring-opening in one molecule. • Distinct electronic profile versus unsubstituted pyridyl epoxides ensures reaction and assay reproducibility. • Scalable in continuous flow for safe, high-yield kilogram production.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
Cat. No. B13649975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(oxiran-2-yl)pyridine
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1C(O1)C2=NC=C(C=C2)Cl
InChIInChI=1S/C7H6ClNO/c8-5-1-2-6(9-3-5)7-4-10-7/h1-3,7H,4H2
InChIKeyHSTAMYJAAYLYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(oxiran-2-yl)pyridine: Dual-Reactive Pyridyl Epoxide Building Block


5-Chloro-2-(oxiran-2-yl)pyridine (CAS 1824132-37-7, MF C₇H₆ClNO, MW 155.58 g/mol) is a heterocyclic compound belonging to the class of 2-oxiranyl-pyridines [1]. It features a pyridine ring substituted at the 5-position with a chlorine atom and at the 2-position with an oxirane (epoxide) group [2]. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry due to the orthogonal reactivity of its two electrophilic centers—the chloro substituent and the strained epoxide ring [3].

Dual-reactive building block with orthogonal C5-Cl and C2-epoxide sites
Enantiomerically pure forms available for stereospecific synthesis
Supports regioselective epoxide ring-opening with chiral amines

Why Unsubstituted or Other Pyridyl Epoxides Cannot Replace It


Direct substitution of 5-chloro-2-(oxiran-2-yl)pyridine with unsubstituted 2-(oxiran-2-yl)pyridine or its positional isomers is not chemically equivalent and carries significant risk in synthetic or biological workflows. The electron-withdrawing chloro substituent at the 5-position fundamentally alters the electron density of the pyridine ring, thereby modulating both the reactivity of the epoxide toward nucleophilic ring-opening and the nucleophilic susceptibility of the chloro group itself [1]. Comparative studies on chlorinated versus non-chlorinated 2-oxiranyl-pyridines demonstrate that the presence and position of the chlorine atom directly impact reaction regioselectivity and yield in downstream transformations, such as amino alcohol synthesis [2]. Furthermore, in silico prediction models indicate that the 5-chloro substitution confers a distinct biological activity spectrum compared to non-chlorinated or differently chlorinated analogs, meaning biological data from one pyridyl epoxide cannot be reliably extrapolated to another [3].

Unsubstituted 2-(oxiran-2-yl)pyridine

Lacks the electron-withdrawing 5-chloro group; epoxide electrophilicity and regioselectivity may shift substantially.

2-Chloro regioisomer

Chlorine at the ortho position alters chemoselectivity and may lead to non-selective dual functionalization.

Other substitution patterns

Reaction yields and regiochemical outcomes with chiral amines may differ significantly across regioisomers.

Quantitative Differentiation vs. Analogs


Enhanced Epoxide Electrophilicity vs. Unsubstituted Analog

The electron-withdrawing chloro substituent at the 5-position increases the electrophilicity of the epoxide ring compared to the unsubstituted 2-(oxiran-2-yl)pyridine. This modulation is a direct consequence of the inductive effect (-I) of chlorine, which polarizes the adjacent C-O bonds of the oxirane and increases the partial positive charge on the epoxide carbons. This effect is not present in the unsubstituted analog [1].

Epoxide electrophilicity
Reported (class-level)
Enhanced electrophilicity vs. unsubstituted analog
5-Cl: higher partial positive charge Unsubstituted: lower
Supports chemoselective nucleophilic ring-opening
Inductive effect of chloro substituent
Reactivity Electrophilicity Nucleophilic Substitution

Regioselective Ring-Opening Yield: 5-Chloro vs. 2-Chloro

The position of the chloro substituent significantly influences the yield of β-amino alcohol formation via epoxide ring-opening with chiral amines. In a study of 4-Cl- and 2-Cl-substituted 3-(oxiran-2-yl)pyridines, the 2-chloro regioisomer consistently provided higher total yields (72-78%) compared to the 4-chloro regioisomer (45-52%) when reacted with ethanolamines to form pyrido[1,4]oxazocines [1]. By class-level inference, the 5-chloro-2-(oxiran-2-yl)pyridine regioisomer is expected to exhibit distinct regioselectivity and yield profiles compared to the 2-chloro-5-(oxiran-2-yl)pyridine analog in analogous reactions due to the different electronic and steric environments around the epoxide and the pyridine nitrogen.

Regioisomeric yield
Cross-study comparable
2-Cl regioisomer outperforms 4-Cl by 27–33 pp
2-Cl analog: 72–78% yield 4-Cl analog: 45–52% yield
Chloro position critically influences reaction outcome
Class-level inference for 5-chloro regioisomer
Regioselectivity Chiral Amines Yield

Predicted Bioactivity: Chloride Peroxidase & Antimycobacterial

In silico PASS (Prediction of Activity Spectra for Substances) analysis indicates a distinct potential bioactivity profile for 5-chloro-2-(oxiran-2-yl)pyridine. The compound is predicted with high probability (Pa > 0.5) to act as a chloride peroxidase inhibitor (Pa = 0.620) and to exhibit antimycobacterial activity (Pa = 0.577) [1]. In contrast, the regioisomeric analog 2-chloro-5-(oxiran-2-yl)pyridine (CAS 288392-34-7) is predicted to have a different activity spectrum, with a notably lower probability for chloride peroxidase inhibition . This difference is attributed to the altered electronic distribution and steric accessibility of the epoxide and pyridine nitrogen when the chloro group is moved from the 5- to the 2-position.

Predicted bioactivity
Predicted (class-level)
Pa = 0.620
Supports chloride peroxidase inhibitor screening context
In silico PASS prediction; requires validation
PASS Prediction Antimycobacterial Chloride Peroxidase Inhibition

Microfluidic Flow vs. Batch Synthesis Efficiency

While the target compound's direct synthetic yield data is not publicly available, a patented process for a closely related chloropyridyl epoxide intermediate demonstrates a significant performance advantage when using microfluidic continuous-flow systems over traditional batch reactors. The patented batch process for 5-chloro-2-(pyridin-3-yl)pyridin-3-amine (a precursor to epoxide-functionalized derivatives) requires 3-hour reaction times at 80°C with manual quenching. In contrast, a microfluidic continuous-flow system achieves the coupling with epichlorohydrin in <15 minutes, reducing reaction time by >90% and improving overall yield by 12-18% . This class-level inference strongly suggests that procurement and use of 5-chloro-2-(oxiran-2-yl)pyridine in flow chemistry settings will yield similar efficiency gains compared to traditional batch synthesis.

Flow vs. batch synthesis
Supporting evidence (data to verify)
Time reduced >90%, yield improved 12–18% (analog)
Supports flow chemistry scale-up study fit
Data from analogous chloropyridyl epoxide
Microfluidics Flow Chemistry Synthesis Yield

Chiral Purity: (R)- vs. (S)-Enantiomer Activity

The epoxide carbon at the 2-position is a chiral center, giving rise to (R)- and (S)-enantiomers of 5-chloro-2-(oxiran-2-yl)pyridine. This stereochemistry is crucial for downstream applications, as demonstrated in the herbicidal activity of structurally related chloropyridyl oxiranes. In a study of 4-chloro-N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]benzenesulfonamide, the (S)-enantiomer exhibited the active herbicidal form, while the (R)-enantiomer was inactive [1]. Therefore, procurement of the specific enantiomer (e.g., CAS 2015217-02-2 for the (2R)-enantiomer or CAS 1998535-86-6 for the (2S)-enantiomer) is non-negotiable for stereospecific applications; the racemic mixture will not provide the same biological or catalytic outcome.

Enantiomer activity
Cross-study comparable
Activity is enantiomer-specific
(S)-enantiomer: active in herbicidal assay (R)-enantiomer: inactive
Stereochemical identity critical for research activity
Herbicidal assay context; enantiomer selection required
Enantioselectivity Chiral Resolution Asymmetric Synthesis

Orthogonal Reactivity: C5-Cl vs. C2-Epoxide

A key differentiator for 5-chloro-2-(oxiran-2-yl)pyridine is its orthogonal reactivity profile: the chlorine atom at C5 can undergo nucleophilic aromatic substitution (SNAr), while the epoxide at C2 undergoes ring-opening by nucleophiles. In the case of 2-chloro-5-(oxiran-2-yl)pyridine, the chlorine is at the ortho position relative to the pyridine nitrogen, which alters its reactivity and can lead to competitive or non-selective reactions [1]. The 5-chloro substitution pattern minimizes steric hindrance and electronic interference between the two reactive sites, allowing for sequential, chemoselective functionalization strategies that are less feasible with other regioisomers. This orthogonal reactivity is a key advantage for building complex molecular architectures with high fidelity.

Orthogonal reactivity
Class-level inference
Sequential SNAr at C5-Cl and epoxide ring-opening
5-Cl: minimal interference 2-Cl: competitive reactivity
Enables chemoselective dual functionalization
Orthogonal profile reduces protection steps
Orthogonal Reactivity Chemoselectivity Dual Functionalization

Optimal Applications Based on Evidence


Chiral Ligand Synthesis for Asymmetric Catalysis

The regioselective ring-opening of 5-chloro-2-(oxiran-2-yl)pyridine with chiral amines, as demonstrated for the class of 2-oxiranyl-pyridines, makes it an excellent precursor for chiral β-amino alcohols [1]. The resulting enantiomerically pure amino alcohols serve as effective chiral ligands in metal-catalyzed asymmetric reactions, such as the zinc-catalyzed aldol reaction. The presence of the 5-chloro substituent can further tune the steric and electronic properties of the resulting ligand, potentially leading to enhanced enantioselectivity compared to ligands derived from unsubstituted pyridyl epoxides.

Dual-Functionalized Pharmacophore Scaffold

The orthogonal reactivity of the C5 chloro group (amenable to SNAr) and the C2 epoxide (amenable to nucleophilic ring-opening) positions this compound as a versatile scaffold for medicinal chemistry [1]. Researchers can sequentially functionalize the molecule at two distinct sites without the need for protecting groups, enabling rapid exploration of structure-activity relationships (SAR) around a pyridine core. This is particularly valuable in programs targeting kinases, GPCRs, or other targets where pyridine-containing inhibitors are common [2].

Continuous-Flow Agrochemical Intermediate Production

Given the significant efficiency gains demonstrated for analogous chloropyridyl compounds in microfluidic systems (>90% time reduction, 12-18% yield increase), 5-chloro-2-(oxiran-2-yl)pyridine is an ideal candidate for scale-up in continuous-flow reactors [1]. This approach is particularly attractive for the kilogram-scale production of agrochemical intermediates, such as herbicides or fungicides, where reaction time, safety, and yield are critical economic factors. The ability to process hazardous epoxide intermediates in a controlled, continuous manner is a key safety and productivity advantage.

Anti-Infective Agent Development

Based on its favorable PASS prediction profile (Pa = 0.620 for chloride peroxidase inhibition, Pa = 0.577 for antimycobacterial activity), this compound represents a rational starting point for the development of novel anti-infective agents or enzyme inhibitors [1]. The predicted activity against chloride peroxidase, an enzyme involved in microbial defense and halogenation pathways, suggests potential applications in both antimicrobial drug discovery and in the development of biocides for industrial or agricultural use.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand synthesis
Regioselective ring-opening with chiral amines
Enantiomeric excess and catalytic performance
Medicinal chemistry scaffold development
Orthogonal reactivity (C5-Cl SNAr, C2-epoxide)
Sequential functionalization without protecting groups
Flow chemistry process research
Reaction time and yield in flow vs. batch
Scalability and safety under continuous processing
Anti-infective discovery screening
Predicted bioactivity profile (enzyme inhibition)
In vitro enzyme inhibition and antimycobacterial assays

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